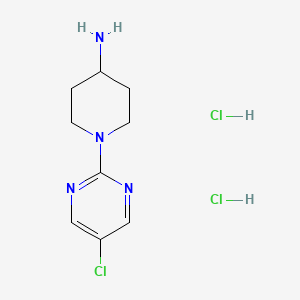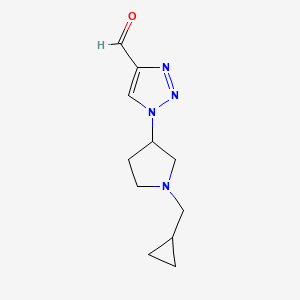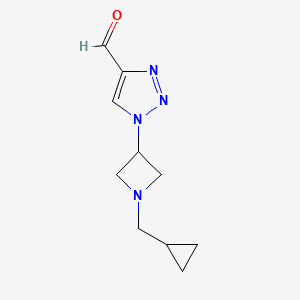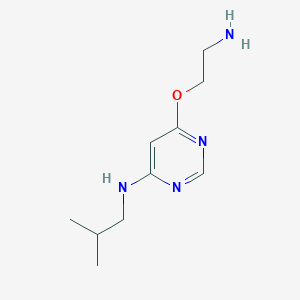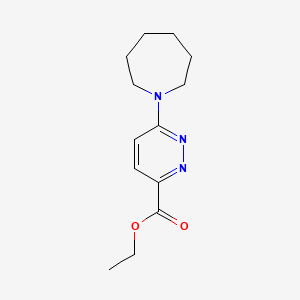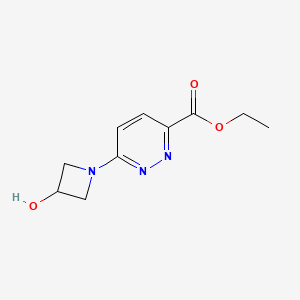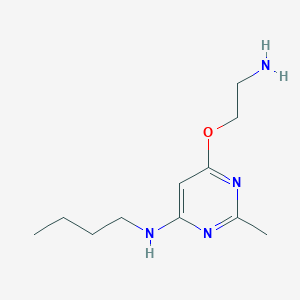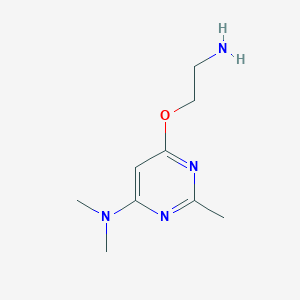
(4-((3,3-Difluorocyclobutyl)methoxy)phenyl)methanamine
Descripción general
Descripción
4-(3,3-Difluorocyclobutyl)methoxy)phenyl)methanamine, also known as 4-DiFMA, is a versatile compound that has been studied for its potential applications in scientific research and lab experiments. It is a cyclic amine derived from the reaction of 3,3-difluorocyclobutanol and methoxybenzyl chloride. 4-DiFMA is a colorless, volatile liquid with a mild odor and a density of 1.026 g/mL. It has a boiling point of 106°C and a melting point of -76°C.
Aplicaciones Científicas De Investigación
(4-((3,3-Difluorocyclobutyl)methoxy)phenyl)methanamine has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including pharmaceuticals, dyes, and fragrances. It has also been used in the synthesis of fluorescent probes for use in biological imaging. In addition, (4-((3,3-Difluorocyclobutyl)methoxy)phenyl)methanamine has been used as a catalyst in the synthesis of polymers and in the synthesis of organometallic compounds.
Mecanismo De Acción
The mechanism of action of (4-((3,3-Difluorocyclobutyl)methoxy)phenyl)methanamine is not yet fully understood. However, it is believed that it acts as a Lewis base, meaning that it can act as a proton acceptor. This allows it to form complexes with other molecules, such as transition metals, and to facilitate the synthesis of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-((3,3-Difluorocyclobutyl)methoxy)phenyl)methanamine are not yet fully understood. However, it has been shown to be non-toxic in animals and is not known to be an irritant or carcinogen. It has also been shown to be non-mutagenic in bacterial systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (4-((3,3-Difluorocyclobutyl)methoxy)phenyl)methanamine in lab experiments include its low cost, its low toxicity, and its ability to form complexes with transition metals. It is also relatively easy to synthesize and is not known to be an irritant. The main limitation of (4-((3,3-Difluorocyclobutyl)methoxy)phenyl)methanamine is that its mechanism of action is not yet fully understood.
Direcciones Futuras
The potential future directions for (4-((3,3-Difluorocyclobutyl)methoxy)phenyl)methanamine include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in scientific research and lab experiments. Additionally, further research could be done into its potential uses in the synthesis of pharmaceuticals, dyes, fragrances, and other compounds. Finally, further research could be done into its potential uses in the synthesis of polymers and organometallic compounds.
Propiedades
IUPAC Name |
[4-[(3,3-difluorocyclobutyl)methoxy]phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-12(14)5-10(6-12)8-16-11-3-1-9(7-15)2-4-11/h1-4,10H,5-8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWNYZONOVZNFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3,3-Difluorocyclobutyl)methoxy)phenyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



